Cy5.5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

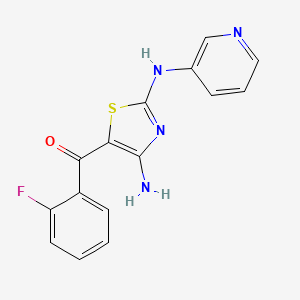

Cy5.5 is a type of cyanine dye, which is a compound consisting of two nitrogen atoms connected by an odd number of methyl units . It is a near-infrared (IR) fluorescence-emitting dye with an absorbance maximum at 675 nm and an emission maximum at 694 nm . It is highly hydrophilic due to the presence of four sulfonate groups . Cy5.5 is often used for labeling proteins, antibodies, and small molecular compounds .

Synthesis Analysis

The synthesis of Cy5.5 involves a series of chemical reactions. A study detailed the incorporation of Cy5.5 derivatives into a set of DNA sequences . The synthesis of parent dyes was followed by the functionalization of one of their pendant alkyl chains with a monomethoxytrityl protective group. The remaining hydroxyl-terminated N-propyl linker permitted rapid phosphoramidite conversion and direct internal DNA incorporation into nascent oligonucleotides .

Molecular Structure Analysis

Cy5.5 has a molecular weight of 767.66 and a molecular formula of C44H46N3BF4O4 . The molecular structure of Cy5.5 is complex and involves several different types of bonds and interactions .

Chemical Reactions Analysis

The chemical reactions involving Cy5.5 are complex and can be influenced by various factors such as temperature, reagent ratios, reactant concentrations, solvent, and catalyst ratios . A study showed that Cy5.5 could be absorbed into the blood and transported through the endocytosis process .

Physical And Chemical Properties Analysis

Cy5.5 has several unique physical and chemical properties. It has a long wavelength, adjustable absorption and emission, high extinction coefficient, good water solubility, and relatively simple synthesis . It also has specific spectroscopic properties that parallel the parent dyes, with either no change or an increase in fluorescence quantum yield depending upon sequence .

Applications De Recherche Scientifique

Near-Infrared Fluorescent Imaging

Cy5.5, a near-infrared (NIR) fluorphor, has been utilized in various research contexts for imaging applications. Notably, a study by Cheng et al. (2006) focused on the conjugation of D-glucosamine with Cy5.5 (Cy5.5-2DG) to create a nonradioactive fluorescent deoxyglucose analogue. This compound was used for NIR fluorescence imaging of tumors in a preclinical xenograft animal model, demonstrating its potential in optical tumor imaging and monitoring therapeutic efficacy of drugs in living animals (Cheng et al., 2006).

Multifunctional Nanocomposites

Cy5.5 has been incorporated into multifunctional nanocomposites for cancer therapy and dual model imaging. In research by Lin et al. (2015), MTX-PEG-CS-IONPs-Cy5.5 nanocomposites were prepared by combining polyethylene glycolated methotraxate (MTX-PEG) and Cy5.5 with iron oxide nanoparticles. These nanocomposites showed enhanced anticancer activity with reduced side effects, and their imaging capabilities were confirmed through dual model (magnetic resonance and fluorescence) imaging (Lin et al., 2015).

Photothermal Therapy and Cancer Research

Cy5.5 has also been explored in the context of photothermal therapy (PTT) for cancer treatment. Lu et al. (2018) developed a novel PTT nanoagent, Cy5.5-MSA-G250, which demonstrated intrinsic tumor-selective cytotoxicity. The study showed that these nanoparticles could effectively kill cancer cells both in vitro and in vivo, and also highlighted their potential for combined photothermal chemotherapy (Lu et al., 2018).

Pulmonary Delivery and Diagnostic Probes

In the field of pulmonary medicine, Cy5.5-conjugated superparamagnetic iron oxide nanoparticles have been studied for their potential as pulmonary delivery vehicles and diagnostic probes. A study by Cho et al. (2009) indicated that these nanoparticles, after intratracheal instillation, were primarily distributed in the lung and excreted in the urine, showing minimal toxicity at certain concentrations (Cho et al., 2009).

Tumor Imaging and Drug Delivery

Cy5.5 has been used for in vivo tumor imaging and as a guide for drug delivery. For instance, Citrin et al. (2004) demonstrated that endostatin labeled with Cy5.5 could selectively localize to a tumor, suggesting its applicability for imaging tumors in experimental animals (Citrin et al., 2004).

Theranostic Applications

In theranostic applications, Jiang et al. (2019) developed a monitorable mitochondria-specific DNAtrain (MitoDNAtrs) using Cy5.5 as the mitochondria-targeting component. This approach allowed real-time monitoring of drug delivery and release processes in cancer treatment, demonstrating Cy5.5's potential in cancer theranostics (Jiang et al., 2019).

Propriétés

Numéro CAS |

210892-23-2 |

|---|---|

Nom du produit |

Cy5.5 |

Formule moléculaire |

C₄₁H₄₄N₂O₁₄S₄ |

Poids moléculaire |

917.05 |

Nom IUPAC |

(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |

InChI |

InChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57) |

Clé InChI |

LIZDKDDCWIEQIN-UHFFFAOYSA-N |

SMILES |

CCN1C2=C(C3=CC(=CC(=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC(=CC(=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B560488.png)

![8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B560489.png)

![N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine](/img/structure/B560490.png)

![[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone](/img/structure/B560491.png)

![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B560494.png)

![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)